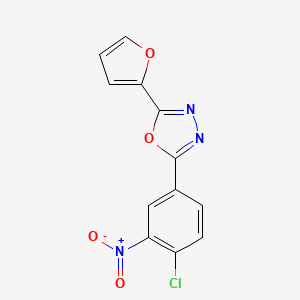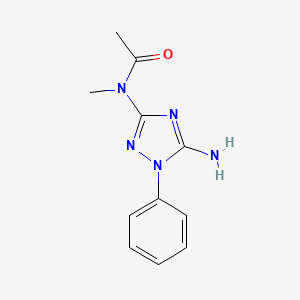
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR). It is a small molecule compound that has been widely used in scientific research for its ability to inhibit the activity of EGFR, which is a tyrosine kinase receptor that plays a critical role in cell proliferation, differentiation, and survival.
Mechanism of Action
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of EGFR-mediated signaling pathways, which can lead to a variety of cellular effects, including decreased cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments, including its high selectivity for EGFR and its ability to inhibit EGFR activity at low concentrations. However, it also has some limitations, including its relatively short half-life and potential off-target effects at higher concentrations.
Future Directions
There are several future directions for research involving N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, including the development of more potent and selective EGFR inhibitors, the investigation of EGFR signaling in different cellular contexts, and the use of N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the potential off-target effects of N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine and to develop strategies to minimize these effects.
Synthesis Methods
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 2,4-diamino-6-(trifluoromethyl)-1,3,5-triazine with 2-methoxyaniline in the presence of a suitable catalyst. The resulting product can be purified using standard techniques, such as column chromatography or recrystallization.
Scientific Research Applications
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been widely used in scientific research for its ability to selectively inhibit EGFR activity. This has made it a valuable tool for studying the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been used to investigate the signaling pathways activated by EGFR, as well as the downstream effects of EGFR inhibition on cellular function.
properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-20-7-5-3-2-4-6(7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCLYQOFBQXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)


![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)


![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)

